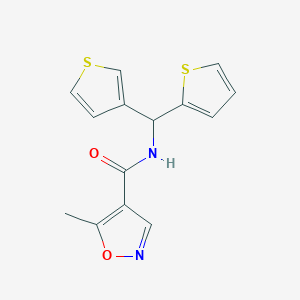

![molecular formula C10H12BrClO4 B2687260 Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 149416-33-1](/img/structure/B2687260.png)

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate, also known as ethyl 2-oxo-1,3-dioxolane-4-carboxylate, is a chemical compound with potential applications in scientific research. This compound is a bicyclic lactone derivative that contains both a bromine and a chlorine atom, making it a useful building block for the synthesis of more complex molecules. In 2.1]octane-2-carboxylate.

科学的研究の応用

Cycloaddition Reactions and Synthesis

Cycloaddition Reactions : Certain cyclopropane derivatives undergo cycloaddition reactions, leading to the formation of complex bicyclic structures. For instance, halomethylenecyclopropanes can participate in dimerizations and cross-cycloaddition reactions to yield disubstituted dispiro[2.0.2.2]octanes. These reactions are significant for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of halogenated compounds in organic synthesis (Bottini & Cabral, 1978).

Synthesis in Biphasic Systems : The reaction involving dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds can lead to the synthesis of furan tricarboxylates or related compounds in excellent yield. This method demonstrates the versatility of halogenated esters in facilitating organic transformations in biphasic water–ether solvent systems, which is crucial for developing more efficient and environmentally benign synthetic methodologies (Sabbaghan & Yousefi, 2015).

Decarboxylative Acylation : The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst in decarboxylative acylation reactions represents a significant application in synthesizing α-keto and α,β-unsaturated amides or esters. This process underscores the strategic use of halogenated esters as substrates in catalyzed reactions to form value-added products without the need for metal catalysts, contributing to the advancement of green chemistry (Zhang et al., 2017).

Structural and Conformational Studies

- X-ray Diffraction Analysis : The structural elucidation of bicyclic compounds, including those with halogen atoms, through X-ray diffraction analysis provides insights into their molecular geometry, conformation, and potential reactivity. This analytical technique is invaluable for understanding the spatial arrangement of atoms within a molecule and its implications for reactivity and interaction with other molecules (Moriguchi et al., 2014).

特性

IUPAC Name |

ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKDXLXBGLGRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)

![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![4-(benzylthio)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2687198.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)